molecular formula C7H4BrF3N2O2 B1279835 2-Bromo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-66-8

2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Cat. No. B1279835
CAS RN: 400-66-8
M. Wt: 285.02 g/mol
InChI Key: VTSOQYVBDQONBG-UHFFFAOYSA-N
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Patent
US08012962B2

Procedure details

Bromine (0.60 mL) dissolved in acetic acid (11 mL) was added dropwise to a solution of 4-nitro-2-trifluoromethyl-phenylamine (2.4 g) in acetic acid (12 mL). The reaction mixture was heated to 120° C. for 2½ hours, poured into water (400 mL) and filtered. The collected solid was washed with water (200 mL) and dried in vacuo to furnish 3.03 g (91% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 7.08 (s, 2H), 8.23 (d, 1H), 8.51 (d, 1H).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:7]=1)([O-:5])=[O:4].O>C(O)(=O)C>[Br:1][C:10]1[CH:11]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=[C:8]([C:13]([F:14])([F:15])[F:16])[C:9]=1[NH2:12]

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)C(F)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.